Cas no 632344-06-0 (methyl(1,1,1-trifluoropropan-2-yl)amine)

methyl(1,1,1-trifluoropropan-2-yl)amine structure
632344-06-0 structure
Product Name:methyl(1,1,1-trifluoropropan-2-yl)amine
N.o CAS:632344-06-0
MF:C4H8F3N
MW:127.108231544495
MDL:MFCD18736307
CID:2850955
PubChem ID:17980418
Update Time:2025-05-19

methyl(1,1,1-trifluoropropan-2-yl)amine Propriedades químicas e físicas

Nomes e Identificadores

    • methyl(1,1,1-trifluoropropan-2-yl)amine
    • 1,1,1-Trifluoro-N-methylpropan-2-amine
    • AKOS006346441
    • CS-0272304
    • SCHEMBL178431
    • EN300-316698
    • 632344-06-0
    • FS-6360
    • DTXSID40591902
    • N-Methyl-1,1,1-trifluoro-2-propylamine
    • MDL: MFCD18736307
    • Inchi: 1S/C4H8F3N/c1-3(8-2)4(5,6)7/h3,8H,1-2H3
    • Chave InChI: LXYLQDHKQINDEX-UHFFFAOYSA-N
    • SMILES: FC(C(C)NC)(F)F

Propriedades Computadas

  • Massa Exacta: 127.06088375g/mol
  • Massa monoisotópica: 127.06088375g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 68.2
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.3
  • Superfície polar topológica: 12Ų

Propriedades Experimentais

  • Densidade: 1.1±0.1 g/cm3
  • Ponto de ebulição: 33.3±40.0 °C at 760 mmHg
  • Ponto de Flash: -26.1±27.3 °C
  • Pressão de vapor: 556.5±0.1 mmHg at 25°C

methyl(1,1,1-trifluoropropan-2-yl)amine Informações de segurança

methyl(1,1,1-trifluoropropan-2-yl)amine Preçomais >>

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eNovation Chemicals LLC
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eNovation Chemicals LLC
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Enamine
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